ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a thiophene moiety
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Thiophene Moiety: The thiophene moiety is introduced via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester group, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Due to its unique structure, the compound is being explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives and thiophene-based compounds. Similar compounds include:
Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Thiophene-Based Compounds: Compounds such as suprofen and articaine, which contain thiophene moieties, have been used as anti-inflammatory drugs and dental anesthetics, respectively.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-2-29-21(28)18-15-11-31-19(23-16(26)10-14-4-3-9-30-14)17(15)20(27)25(24-18)13-7-5-12(22)6-8-13/h3-9,11H,2,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYUGNXLGVCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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